(5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furan ring, a nitrobenzyl group, and a thiazolidine-2,4-dione core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-furaldehyde with 3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and increased yield. The use of automated systems and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Furanones, carboxylic acids, or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate specific biological pathways and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with antidiabetic properties.
Troglitazone: A thiazolidinedione that was previously used as an antidiabetic agent but was withdrawn due to safety concerns.
Uniqueness
(5E)-5-(furan-2-ylmethylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-14-13(8-12-5-2-6-22-12)23-15(19)16(14)9-10-3-1-4-11(7-10)17(20)21/h1-8H,9H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLWJUFDCIIFF-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CC=CO3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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